1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]
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Overview
Description
1,1’-[(1R)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine oxide] is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1R)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine oxide] typically involves the following steps:
Formation of the Spirobiindene Core: The spirobiindene core is synthesized through a series of cyclization reactions, often involving the use of Grignard reagents and halogenophosphines.
Introduction of Phosphine Oxide Groups: The diphenylphosphine oxide groups are introduced via nucleophilic substitution reactions, where diphenylphosphine is reacted with appropriate electrophiles.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(1R)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine oxide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: Nucleophilic substitution reactions are common, where the phosphine groups act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Electrophiles: Alkyl halides and acyl halides are typical electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Scientific Research Applications
1,1’-[(1R)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine oxide] has several scientific research applications:
Catalysis: It serves as a ligand in homogeneous catalysis, particularly in transition metal-catalyzed reactions.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is studied for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,1’-[(1R)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine oxide] involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide groups can coordinate with metal centers, facilitating catalytic processes. Additionally, the spirobiindene core may interact with specific biological pathways, influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar reactivity but lacking the spirobiindene structure.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A chiral ligand used in asymmetric catalysis.
1,1’-Bis(diphenylphosphino)ferrocene: A ferrocene-based ligand with applications in catalysis.
Uniqueness
1,1’-[(1R)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine oxide] is unique due to its spirobiindene core, which imparts distinct steric and electronic properties, making it a valuable ligand in catalysis and a potential candidate for advanced material applications .
Properties
Molecular Formula |
C47H46O2P2 |
---|---|
Molecular Weight |
704.8 g/mol |
IUPAC Name |
4,4'-bis(diphenylphosphoryl)-1,1,1',1',6,6'-hexamethyl-3,3'-spirobi[2H-indene] |
InChI |
InChI=1S/C47H46O2P2/c1-33-27-39-43(41(29-33)50(48,35-19-11-7-12-20-35)36-21-13-8-14-22-36)47(31-45(39,3)4)32-46(5,6)40-28-34(2)30-42(44(40)47)51(49,37-23-15-9-16-24-37)38-25-17-10-18-26-38/h7-30H,31-32H2,1-6H3 |
InChI Key |
LUFRSPZMRUKYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5(CC2(C)C)CC(C6=C5C(=CC(=C6)C)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8)(C)C |
Origin of Product |
United States |
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